Cas no 1805635-29-3 (Methyl 4-cyano-2,3-difluorobenzoate)
Methyl 4-cyano-2,3-difluorobenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-cyano-2,3-difluorobenzoate
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- MDL: MFCD28758895
- Inchi: 1S/C9H5F2NO2/c1-14-9(13)6-3-2-5(4-12)7(10)8(6)11/h2-3H,1H3
- InChI Key: JXCCQXOALVABKF-UHFFFAOYSA-N
- SMILES: FC1C(=C(C#N)C=CC=1C(=O)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 273
- Topological Polar Surface Area: 50.1
Methyl 4-cyano-2,3-difluorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015010728-250mg |
Methyl 4-cyano-2,3-difluorobenzoate |
1805635-29-3 | 97% | 250mg |
480.00 USD | 2021-06-21 | |
| Alichem | A015010728-500mg |
Methyl 4-cyano-2,3-difluorobenzoate |
1805635-29-3 | 97% | 500mg |
790.55 USD | 2021-06-21 | |
| Alichem | A015010728-1g |
Methyl 4-cyano-2,3-difluorobenzoate |
1805635-29-3 | 97% | 1g |
1,504.90 USD | 2021-06-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0700-100mg |
methyl 4-cyano-2,3-difluorobenzoate |
1805635-29-3 | 95% | 100mg |
¥336.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0700-250mg |
methyl 4-cyano-2,3-difluorobenzoate |
1805635-29-3 | 95% | 250mg |
¥449.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0700-500mg |
methyl 4-cyano-2,3-difluorobenzoate |
1805635-29-3 | 95% | 500mg |
¥746.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0700-1g |
methyl 4-cyano-2,3-difluorobenzoate |
1805635-29-3 | 95% | 1g |
¥1122.0 | 2024-04-23 | |
| abcr | AB481681-250 mg |
Methyl 4-cyano-2,3-difluorobenzoate |
1805635-29-3 | 250MG |
€175.60 | 2023-04-20 | ||
| abcr | AB481681-1 g |
Methyl 4-cyano-2,3-difluorobenzoate |
1805635-29-3 | 1g |
€364.20 | 2023-04-20 | ||
| abcr | AB481681-5 g |
Methyl 4-cyano-2,3-difluorobenzoate |
1805635-29-3 | 5g |
€983.30 | 2023-04-20 |
Methyl 4-cyano-2,3-difluorobenzoate Suppliers
Methyl 4-cyano-2,3-difluorobenzoate Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on Methyl 4-cyano-2,3-difluorobenzoate
Methyl 4-cyano-2,3-difluorobenzoate (CAS No. 1805635-29-3): A Comprehensive Overview
Methyl 4-cyano-2,3-difluorobenzoate (CAS No. 1805635-29-3) is a fluorinated benzoate derivative that has garnered significant attention in the field of medicinal chemistry and materials science due to its unique structural and functional properties. This compound, characterized by its cyano and difluoro substituents, exhibits a range of applications that span from pharmaceutical intermediates to advanced material synthesis. The introduction aims to provide an in-depth exploration of this compound, focusing on its chemical structure, synthesis methods, pharmacological potential, and recent advancements in its application.
The chemical structure of Methyl 4-cyano-2,3-difluorobenzoate is defined by a benzoic acid core substituted with a methyl ester group at the carboxyl position, a cyano group at the 4-position, and two fluorine atoms at the 2 and 3 positions. This specific arrangement imparts distinct electronic and steric properties to the molecule, making it a versatile building block in organic synthesis. The presence of the cyano group enhances the compound's reactivity, while the fluorine atoms contribute to its lipophilicity and metabolic stability.
In terms of synthesis, Methyl 4-cyano-2,3-difluorobenzoate can be prepared through several routes, including the esterification of 4-cyano-2,3-difluorobenzoic acid with methanol under acidic conditions. Alternatively, nucleophilic aromatic substitution reactions can be employed to introduce the cyano and fluoro groups onto a pre-functionalized benzoic acid scaffold. Recent studies have explored catalytic methods to improve the efficiency and selectivity of these reactions, leveraging transition metal catalysts such as palladium and copper complexes to achieve higher yields and reduced byproduct formation.
The pharmacological potential of Methyl 4-cyano-2,3-difluorobenzoate has been extensively investigated in recent years. Its structural motif is reminiscent of several bioactive molecules known for their antimicrobial, anti-inflammatory, and anticancer properties. Preliminary in vitro studies have demonstrated that this compound exhibits inhibitory activity against various bacterial strains, suggesting its potential as a lead compound for novel antibiotics. Additionally, its ability to modulate enzyme activity has been explored in the context of developing treatments for neurological disorders.
One of the most exciting applications of Methyl 4-cyano-2,3-difluorobenzoate lies in the field of materials science. The incorporation of fluorine atoms into organic molecules often enhances their thermal stability and electronic properties, making them suitable for use in advanced electronic devices and organic light-emitting diodes (OLEDs). Recent research has shown that derivatives of this compound can serve as effective dopants in OLED materials, improving device efficiency and longevity. Furthermore, its fluorescence properties have been harnessed in bioimaging applications, where it serves as a fluorescent probe for cellular studies.
The versatility of Methyl 4-cyano-2,3-difluorobenzoate also extends to its role as an intermediate in the synthesis of more complex molecules. Its unique structural features make it an ideal candidate for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions allow for the introduction of additional aryl or heteroaryl groups at various positions on the benzoate core, expanding its utility in medicinal chemistry.
In conclusion, Methyl 4-cyano-2,3-difluorobenzoate (CAS No. 1805635-29-3) is a multifaceted compound with significant implications across multiple scientific disciplines. Its synthesis methods continue to evolve with advancements in catalytic techniques, while its pharmacological and material science applications are being actively explored. As research progresses, it is expected that new derivatives and applications will emerge, further solidifying its importance in both academic research and industrial development.
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